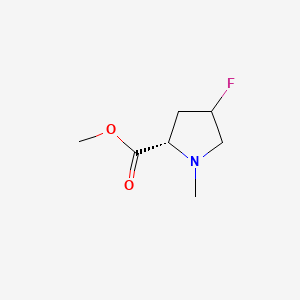

methyl (2S)-4-fluoro-1-methylpyrrolidine-2-carboxylate

Description

Methyl (2S)-4-fluoro-1-methylpyrrolidine-2-carboxylate is a fluorinated pyrrolidine derivative characterized by a five-membered saturated ring with the following structural features:

- Stereochemistry: The (2S) configuration at the second carbon defines its chiral center.

- Substituents: A fluorine atom at position 4, a methyl ester at position 2, and a methyl group at position 1.

- Functional Groups: The methyl ester group enhances lipophilicity, while the fluorine atom influences electronic properties and metabolic stability.

This compound is likely used as a building block in pharmaceutical synthesis, particularly in the development of protease inhibitors or receptor agonists/antagonists, where pyrrolidine scaffolds are common.

Properties

Molecular Formula |

C7H12FNO2 |

|---|---|

Molecular Weight |

161.17 g/mol |

IUPAC Name |

methyl (2S)-4-fluoro-1-methylpyrrolidine-2-carboxylate |

InChI |

InChI=1S/C7H12FNO2/c1-9-4-5(8)3-6(9)7(10)11-2/h5-6H,3-4H2,1-2H3/t5?,6-/m0/s1 |

InChI Key |

KETSRBXKJYQGAD-GDVGLLTNSA-N |

Isomeric SMILES |

CN1CC(C[C@H]1C(=O)OC)F |

Canonical SMILES |

CN1CC(CC1C(=O)OC)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Synthetic Strategy

- Precursors:

- (2S)-pyrrolidine-2-carboxylic acid derivatives (often protected or esterified)

- Fluorinating agents such as diethylaminosulfur trifluoride (DAST) or equivalents

- Methyl chloroformate or methanol for esterification

- N-methylation reagents for nitrogen substitution

The synthesis generally involves the preparation of a suitable pyrrolidine precursor followed by selective fluorination at the 4-position, methylation of the nitrogen, and esterification of the carboxyl group.

Fluorination Step

- Method:

Fluorination is typically achieved by treating a 4-hydroxy or 4-tosyloxy pyrrolidine derivative with a fluorinating reagent such as DAST or related sulfur-based fluorinating agents. This substitution replaces the hydroxyl or tosylate group with fluorine, preserving stereochemistry when conditions are controlled. - Example:

Conversion of di-tert-butyl (2S,4R)-4-(tosyloxy)pyrrolidine-1,2-dicarboxylate to di-tert-butyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate by reaction with a fluorinating agent, followed by acid-mediated deprotection to yield the free acid or ester.

Esterification and N-Methylation

- Esterification:

The carboxylic acid group is converted to the methyl ester using methyl chloroformate or via Fischer esterification with methanol under acidic or basic catalysis. - N-Methylation:

The nitrogen atom is methylated using methyl iodide or formaldehyde with a reducing agent (e.g., reductive amination with sodium triacetoxyborohydride) to afford the N-methyl derivative.

Purification

Industrial Scale Considerations

- Industrial synthesis often employs continuous flow reactors to improve reaction control, yield, and safety, especially for fluorination steps.

- Automated reactors and optimized reaction parameters (temperature, solvent, catalyst loading) are used to maximize stereoselectivity and purity.

Summary of Key Synthetic Routes

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of pyrrolidine precursor (e.g., 4-hydroxy or 4-tosyloxy derivative) | Starting from (2S)-pyrrolidine-2-carboxylic acid derivatives; tosyl chloride, pyridine | Tosylation activates for fluorination |

| 2 | Fluorination at C-4 | Diethylaminosulfur trifluoride (DAST) or equivalents; low temperature | Retains stereochemistry; substitution of tosylate or hydroxyl |

| 3 | Deprotection of protecting groups | Acidic hydrolysis (e.g., 2M HCl in acetonitrile) | Yields free acid or intermediate |

| 4 | Esterification | Methyl chloroformate or methanol with acid/base catalyst | Forms methyl ester |

| 5 | N-Methylation | Methyl iodide or reductive amination with formaldehyde and sodium triacetoxyborohydride | Introduces N-methyl group |

| 6 | Purification | Recrystallization or silica gel chromatography | Achieves high purity |

Comparative Notes

- Compared to non-fluorinated analogs, the introduction of fluorine at the 4-position enhances metabolic stability and modulates biological activity, making this compound valuable in drug design.

- The methyl ester form is often preferred as an intermediate for further functionalization or biological testing due to its improved solubility and handling properties.

This synthesis overview integrates multiple sources to provide a comprehensive, detailed, and authoritative guide to the preparation of methyl (2S)-4-fluoro-1-methylpyrrolidine-2-carboxylate, suitable for both academic research and industrial application.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-4-fluoro-1-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Diethylaminosulfur trifluoride (DAST) for fluorination.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Fluorinated derivatives.

Scientific Research Applications

Methyl (2S)-4-fluoro-1-methylpyrrolidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2S)-4-fluoro-1-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl (2R,4S)-4-Fluoropyrrolidine-2-Carboxylate Hydrochloride

Key Differences :

- Substituents : Lacks the 1-methyl group present in the target compound, which may reduce steric hindrance.

- Salt Form : The hydrochloride salt (CAS 131176-03-9) enhances solubility in aqueous media compared to the free base form .

| Property | Target Compound | (2R,4S)-Isomer Hydrochloride |

|---|---|---|

| CAS Number | Not provided in evidence | 131176-03-9 |

| Purity | Not available | >98% (as per batch analysis) |

| Solubility | Likely lower (free base) | Higher (hydrochloride salt) |

Implications : The hydrochloride salt form is preferable for formulations requiring high bioavailability, whereas the free base might be used in lipid-soluble matrices.

2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid

Key Differences :

- Heterocycle : Pyrimidine (six-membered ring) vs. pyrrolidine (five-membered ring).

- Functional Groups : Carboxylic acid (acidic) vs. methyl ester (neutral).

- Halogen Substituent : Chlorine at position 2 (pyrimidine) vs. fluorine at position 4 (pyrrolidine) .

| Property | Target Compound | 2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid |

|---|---|---|

| CAS Number | Not provided | 89581-58-8 |

| Reactivity | Ester hydrolysis possible | Acidic proton (pKa ~3-4) |

| Applications | Likely prodrug or intermediate | Direct biological activity (e.g., enzyme inhibition) |

Implications : The carboxylic acid in 2-chloro-6-methylpyrimidine-4-carboxylic acid may confer direct pharmacological activity, while the methyl ester in the target compound could act as a prodrug.

Thiazolidine and β-Lactam Derivatives

Key Differences :

- Ring Structure : Thiazolidine (five-membered, sulfur-containing) and β-lactam (four-membered, strained) vs. pyrrolidine.

- Functional Complexity : Both compounds in feature multiple chiral centers and amide bonds, suggesting roles as antibiotics or enzyme inhibitors .

| Property | Target Compound | Thiazolidine/β-Lactam Derivatives |

|---|---|---|

| Structural Complexity | Moderate (3 substituents) | High (multiple chiral centers) |

| Bioactivity | Unclear (inference: intermediate) | Direct (e.g., β-lactam antibiotics) |

Implications: Fluorine in the target compound may enhance metabolic stability compared to non-halogenated analogs, but its bioactivity profile is likely less direct than β-lactams.

Biological Activity

Methyl (2S)-4-fluoro-1-methylpyrrolidine-2-carboxylate, a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the compound's biological activity, synthesis, and implications for future research.

Chemical Structure and Properties

The molecular formula of methyl (2S)-4-fluoro-1-methylpyrrolidine-2-carboxylate is C₇H₁₃FNO₂, with a molecular weight of approximately 157.19 g/mol. The compound features a fluorine atom at the 4-position and a methyl group at the 2-position of the pyrrolidine ring, which may influence its interactions with biological targets.

Preliminary studies suggest that methyl (2S)-4-fluoro-1-methylpyrrolidine-2-carboxylate may interact with specific receptors or enzymes, influencing pathways related to neurotransmission and inflammation. Its structural characteristics indicate potential for bioactivity in various therapeutic areas, particularly in neuropharmacology and anti-inflammatory contexts.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other pyrrolidine derivatives. Below is a table summarizing some similar compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl pyrrolidine-2-carboxylate | C₆H₁₁NO₂ | Lacks fluorine substitution |

| Methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate | C₇H₁₃FNO₂ | Different stereochemistry at the 2-position |

| Methyl (3R)-3-fluoro-3-methylpyrrolidine | C₇H₁₃FNO₂ | Fluorine substitution at the 3-position |

These comparisons highlight the unique stereochemistry and functional groups of methyl (2S)-4-fluoro-1-methylpyrrolidine-2-carboxylate that may confer distinct biological activities.

Case Studies and Research Findings

- Neuropharmacological Studies : Research indicates that compounds with similar structures often exhibit activity against various biological pathways. For instance, studies have shown that certain pyrrolidine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

- Anti-inflammatory Activity : Investigations into related compounds have demonstrated anti-inflammatory properties, suggesting that methyl (2S)-4-fluoro-1-methylpyrrolidine-2-carboxylate may also possess similar effects. Further research using in vitro assays could elucidate its mechanism of action in inflammatory pathways.

- Synthetic Pathways : Various synthetic routes have been developed for producing methyl (2S)-4-fluoro-1-methylpyrrolidine-2-carboxylate, making it accessible for research purposes. These methods underscore its potential as a versatile intermediate in organic synthesis.

Future Research Directions

Given the promising preliminary findings regarding the biological activity of methyl (2S)-4-fluoro-1-methylpyrrolidine-2-carboxylate, further studies are warranted to fully elucidate its properties and capabilities. Future research should focus on:

- Molecular Docking Studies : To predict interactions with specific biological targets.

- In Vitro Assays : To assess pharmacological effects on cell lines relevant to neuropharmacology and inflammation.

- Toxicological Evaluations : To determine safety profiles before clinical applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl (2S)-4-fluoro-1-methylpyrrolidine-2-carboxylate, and how do reaction conditions influence yield and stereochemistry?

- Methodology : The synthesis typically involves multi-step protocols, such as cyclization of pyrrolidine precursors followed by fluorination. For example, analogous compounds are synthesized via microwave-assisted techniques to enhance reaction efficiency and enantiomeric excess . Key factors include solvent polarity (e.g., polar aprotic solvents improve nucleophilicity), temperature control (reflux conditions for cyclization), and catalysts (e.g., palladium for cross-coupling). Fluorination at the 4-position may require specialized reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under inert atmospheres to avoid side reactions .

Q. How is the stereochemical integrity of methyl (2S)-4-fluoro-1-methylpyrrolidine-2-carboxylate confirmed during synthesis?

- Methodology : Stereochemistry is validated using chiral HPLC (e.g., Chiralpak® columns) and circular dichroism (CD) spectroscopy. Single-crystal X-ray diffraction provides definitive confirmation, as demonstrated for (2S,4R)-4-fluoropyrrolidinium-2-carboxylate, which revealed a puckered pyrrolidine ring with fluorination at the 4-position . NMR coupling constants (e.g., ) further corroborate stereochemical assignments .

Q. What handling and storage protocols are recommended for fluorinated pyrrolidine derivatives to ensure stability?

- Methodology : Store the compound at 2–8°C in airtight containers under nitrogen to prevent hydrolysis. Solubility data (e.g., 10 mM in DMSO) guide stock solution preparation. Avoid prolonged exposure to light or moisture, as fluorinated pyrrolidines may undergo decomposition under acidic/basic conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in analytical data (e.g., NMR vs. X-ray) when characterizing fluorinated pyrrolidine derivatives?

- Methodology : Discrepancies between NMR-derived dihedral angles and X-ray data may arise from dynamic effects in solution. For example, X-ray structures of (2S,4R)-4-fluoropyrrolidinium-2-carboxylate show a rigid ring (-factor = 0.038), while NMR may suggest conformational flexibility in solution . Hybrid approaches, such as variable-temperature NMR and DFT calculations, reconcile these differences by modeling dynamic equilibria .

Q. How does fluorine substitution at the 4-position influence reactivity in nucleophilic substitution reactions?

- Methodology : The electron-withdrawing effect of fluorine enhances electrophilicity at adjacent carbons, facilitating nucleophilic attacks. Comparative studies with non-fluorinated analogs show faster reaction rates in SN2 displacements (e.g., alkylation with iodomethane). However, steric hindrance from the methyl group at the 1-position may require tailored reaction conditions (e.g., DMF as solvent, KCO as base) to optimize yields .

Q. What experimental design principles maximize enantiomeric excess during large-scale synthesis?

- Methodology : Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) or chiral auxiliaries to enforce stereocontrol. Process intensification techniques, such as flow chemistry, reduce racemization risks during scale-up. For example, microwave-assisted synthesis of related pyrrolidines achieved >95% enantiomeric excess (ee) by minimizing thermal degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.